REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH2:11]1[O:13][CH2:12]1.[CH2:14]=O>ClCCl.O>[CH2:11]1[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[CH2:14][CH2:12][O:13]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
146.5 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
a thermometer, then stirred under a nitrogen stream at 300 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
thereof provided with a calcium chloride tube
|
Type
|
ADDITION
|
Details
|
During this dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the reaction system was maintained at -20° C. to -30° C
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at the same temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated up to a temperature of 20° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
STIRRING
|
Details
|
further stirred at the same temperature for 2 hours and 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated up to a temperature of 40° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
STIRRING
|
Details
|
further stirred at the same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
CUSTOM
|
Details
|
After the removal of the lower layer
|
Type
|
ADDITION
|
Details
|
the remaining organic phase was mixed with 50 g of a 10% aqueous solution of caustic soda
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 40° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
CUSTOM
|
Details
|
After the removal of the lower layer
|
Type
|
DISTILLATION
|
Details
|
the remaining organic phase was distilled
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the residue was subjected to vacuum distillation (under 20 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
C1OCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.278 mol | |
AMOUNT: MASS | 37.4 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |